For-Met-Leu-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

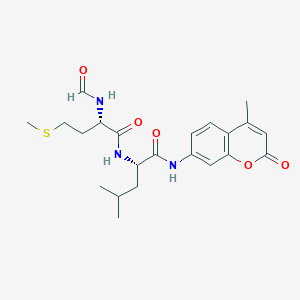

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLRMRNGBMXRLZ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enzymatic Target of For-Met-Leu-AMC: A Technical Guide for Researchers

An In-depth Examination of the Proteolytic Targets and Assay Methodologies for the Fluorogenic Substrate N-Formyl-Methionyl-Leucyl-7-Amino-4-Methylcoumarin

Introduction

The synthetic peptide N-Formyl-Methionyl-Leucyl-7-Amino-4-Methylcoumarin (For-Met-Leu-AMC) is a fluorogenic substrate primarily utilized in the study of inflammatory and immune responses. Its core function lies in the detection and quantification of proteolytic activity, particularly from enzymes released during these processes. This technical guide provides an in-depth analysis of the enzymatic targets of this compound, detailed experimental protocols for its use, and an exploration of the associated signaling pathways.

The "For-Met-Leu" portion of the molecule mimics N-formylated peptides, which are potent chemoattractants for phagocytic leukocytes, such as neutrophils. These formylated peptides are typically of bacterial or mitochondrial origin, acting as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), respectively. They bind to and activate Formyl Peptide Receptors (FPRs) on the surface of immune cells, triggering a cascade of intracellular signaling events.

A key consequence of FPR activation in neutrophils is degranulation—the release of a variety of potent proteolytic enzymes stored in intracellular granules. It is these enzymes that are the primary enzymatic targets of this compound. The 7-amino-4-methylcoumarin (AMC) moiety is a fluorescent reporter group that is quenched when conjugated to the peptide. Upon proteolytic cleavage of the amide bond between the peptide and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured to determine the rate of enzymatic activity.

Primary Enzymatic Targets

While this compound can be cleaved by a range of proteases, its principal targets in a biological context are the serine proteases released by activated neutrophils. The most prominent of these are:

-

Neutrophil Elastase (NE): A powerful serine protease with broad substrate specificity, known to degrade a wide variety of extracellular matrix proteins.

-

Cathepsin G (CG): Another serine protease released from neutrophil azurophilic granules, which contributes to the inflammatory response.

The substrate specificity of these enzymes, while broad, includes a preference for hydrophobic amino acid residues, making the "Met-Leu" sequence in this compound a suitable cleavage site.

Signaling Pathway: Formyl Peptide Receptor 1 (FPR1) Activation

The biological context for the release of the enzymatic targets of this compound is the activation of Formyl Peptide Receptor 1 (FPR1) by N-formylated peptides. The binding of a ligand like For-Met-Leu-Phe (a close analog of the peptide portion of this compound) to FPR1, a G protein-coupled receptor, initiates a signaling cascade that leads to neutrophil activation and degranulation.

FPR1 signaling cascade leading to neutrophil degranulation.

Quantitative Data

While specific kinetic parameters for the cleavage of this compound by neutrophil elastase and cathepsin G are not widely published, data from similar fluorogenic substrates provide an indication of the expected enzymatic efficiency. The following table summarizes representative kinetic data for these enzymes with alternative fluorogenic substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-AMC | 150-250 | 10-20 | ~5 x 10⁴ - 1 x 10⁵ |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-AMC | 50-150 | 5-15 | ~5 x 10⁴ - 2 x 10⁵ |

Experimental Protocols

General Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of proteases, such as those in neutrophil lysates or secretions, using this compound.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

-

Enzyme source (e.g., purified neutrophil elastase, neutrophil lysate, or cell culture supernatant)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

-

Enzyme Preparation: Prepare the enzyme sample in Assay Buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Enzyme sample (e.g., 50 µL)

-

Assay Buffer to a final volume of 100 µL per well (before adding substrate).

-

-

Initiation of Reaction: Add the this compound working solution to each well to initiate the reaction (e.g., add 100 µL of 2X substrate solution to 100 µL of enzyme solution for a final volume of 200 µL).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence in the microplate reader in kinetic mode at 37°C. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

Determine the initial rate of the reaction (V₀) from the linear portion of the curve.

-

To quantify the amount of cleaved substrate, a standard curve of free AMC should be generated.

-

A typical workflow for a protease assay using this compound.

Conclusion

This compound is a valuable tool for researchers in immunology and drug development, serving as a sensitive substrate for the detection of proteases released from activated neutrophils, primarily neutrophil elastase and cathepsin G. Understanding the underlying biology of Formyl Peptide Receptor signaling, which triggers the release of these enzymes, is crucial for the interpretation of data obtained using this substrate. The provided protocols and background information offer a solid foundation for the effective application of this compound in the study of inflammatory and proteolytic processes.

For-Met-Leu-AMC Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate N-Formyl-Methionyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin (For-Met-Leu-AMC). It details its core principles, enzymatic specificity, relevant signaling pathways, and detailed protocols for its application in research and drug discovery.

Introduction to this compound

N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP or fMLF) is a potent bacterial- and mitochondrial-derived chemoattractant that activates neutrophils and other phagocytic cells via the formyl peptide receptor (FPR). The synthetic substrate, this compound, couples this tripeptide to the fluorophore 7-amino-4-methylcoumarin (AMC). Cleavage of the amide bond between the phenylalanine residue and the AMC moiety by a protease results in a significant increase in fluorescence, providing a sensitive method for measuring proteolytic activity. This substrate is a valuable tool for identifying and characterizing proteases involved in inflammatory and immune responses.

Enzymatic Specificity

While specific kinetic data (Km and kcat) for the cleavage of this compound is not extensively reported in publicly available literature, the substrate's structural characteristics strongly suggest its hydrolysis by chymotrypsin-like serine proteases. The P1 position, occupied by phenylalanine, is a canonical recognition site for this class of enzymes. The primary candidates for the physiological hydrolysis of this compound are the neutrophil serine proteases, particularly Cathepsin G (CG) and Neutrophil Elastase (NE) .

-

Cathepsin G (CG): This protease, stored in the azurophilic granules of neutrophils, exhibits a strong chymotrypsin-like specificity, preferentially cleaving after bulky hydrophobic residues such as phenylalanine, tyrosine, and leucine.[1] Cathepsin G is known to modulate inflammatory responses and can process various signaling molecules.[2][3] It has been shown to regulate the release of natural FPR agonists from neutrophils, indicating a direct role in the fMLP signaling axis.[2]

-

Neutrophil Elastase (NE): While its primary specificity is for smaller aliphatic residues like valine and alanine, NE also possesses broader substrate specificity and can cleave after leucine. Given the presence of leucine at the P2 position of this compound, NE remains a potential, albeit likely less efficient, candidate for its cleavage.

Quantitative Data for Related Substrates

To provide a framework for comparison, the following table summarizes the kinetic constants for commonly used fluorogenic substrates for Cathepsin G and other chymotrypsin-like enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Cathepsin G | Suc-Ala-Ala-Pro-Phe-AMC | data not available | data not available | data not available |

| Bovine α-Chymotrypsin | N-Succinyl-Leu-Leu-Val-Tyr-AMC | 27 | 75 | 2,800,000 |

| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-AMC | 230 | 39 | 170,000 |

Signaling Pathways

The peptide moiety of the substrate, fMLP, is a well-characterized agonist of the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) expressed on the surface of phagocytic leukocytes. Activation of FPR1 by fMLP initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all critical components of the innate immune response. Proteases that cleave this compound are likely involved in the regulation of this pathway by either degrading fMLP to terminate the signal or by processing other molecules that influence FPR1 activity.

Caption: fMLP Signaling Pathway via FPR1.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in protease activity assays. Optimization of buffer conditions, enzyme concentration, and substrate concentration is recommended for specific experimental setups.

General Protease Assay using this compound

This protocol outlines a continuous kinetic assay to measure the activity of a purified protease or a biological sample.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[4]

-

Purified enzyme or biological sample (e.g., neutrophil lysate)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[5]

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

-

Reaction Setup:

-

In a 96-well black microplate, add the desired volume of Assay Buffer.

-

Add the enzyme solution or biological sample to the wells.

-

To initiate the reaction, add the this compound substrate to a final concentration typically in the range of 10-100 µM. The final DMSO concentration should be kept below 5%.[5]

-

-

Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).[4] Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Data Analysis:

-

Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.

-

To convert the rate to molar concentration, a standard curve of free AMC should be generated.

-

Experimental Workflow for Inhibitor Screening

Caption: Workflow for protease inhibitor screening.

Conclusion

This compound is a specialized fluorogenic substrate with significant potential for studying the activity of chymotrypsin-like serine proteases, particularly those released by neutrophils in inflammatory settings. Its direct link to the fMLP/FPR1 signaling pathway makes it a highly relevant tool for investigating the enzymatic regulation of innate immunity. While specific kinetic data for this substrate remains to be fully characterized, the protocols and information provided in this guide offer a solid foundation for its application in protease research and drug discovery. The use of this compound in high-throughput screening and detailed kinetic analysis will undoubtedly contribute to a better understanding of the roles of proteases in health and disease.

References

- 1. Extended cleavage specificity of human neutrophil cathepsin G: A low activity protease with dual chymase and tryptase-type specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin G-regulated release of formyl peptide receptor agonists modulate neutrophil effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin G-regulated Release of Formyl Peptide Receptor Agonists Modulate Neutrophil Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

For-Met-Leu-AMC: A Technical Guide to its Mechanism of Action and Assay in Protease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N-Formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC), a fluorogenic substrate pivotal in the study of proteases involved in inflammatory and immune responses. This document provides a comprehensive overview of its core principles, detailed experimental protocols, and the relevant signaling pathways, designed to empower researchers in their quest for novel therapeutics.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed to mimic the N-formylated peptides that are potent chemoattractants for leukocytes, such as neutrophils. These N-formyl peptides are typically released by bacteria or from damaged mitochondria, initiating an inflammatory cascade. The core of the this compound substrate is the tripeptide sequence N-Formyl-Methionyl-Leucine, which is recognized and cleaved by specific proteases.

The mechanism of action hinges on the fluorogenic properties of the 7-amino-4-methylcoumarin (AMC) group conjugated to the C-terminus of the peptide. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the leucine residue and the AMC group, free AMC is released. This liberation results in a significant increase in fluorescence, which can be quantified to determine the activity of the protease of interest. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.

The primary enzymes of interest for this substrate are neutrophil serine proteases, particularly Neutrophil Elastase (NE) and Proteinase 3 (PR3) . These enzymes are stored in the azurophilic granules of neutrophils and are released upon neutrophil activation at sites of inflammation. Their role in cleaving N-formylated peptides is a key aspect of the inflammatory response.

Quantitative Data: Kinetic Parameters of Related Substrates

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-AMC | 290 | 3.3 | 1.1 x 104 |

| Proteinase 3 | Abz-Val-Ala-Asp-Cys(SO3H)-Ala-Asp-Gln-EDDnp | - | - | 5.0 x 105 |

Note: The data presented here is for comparative purposes and is derived from studies on different fluorogenic substrates. Optimal substrate concentrations and expected reaction rates for this compound should be determined empirically.

Experimental Protocols

This section provides a detailed methodology for a typical enzyme activity assay using this compound with either neutrophil elastase or proteinase 3.

Materials and Reagents

-

This compound substrate

-

Human Neutrophil Elastase (NE), purified

-

Human Proteinase 3 (PR3), purified

-

Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

-

Enzyme Dilution Buffer: e.g., 50 mM Sodium Acetate, 200 mM NaCl, pH 5.5

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader with excitation/emission filters for AMC (e.g., Ex/Em = 380/460 nm)

Experimental Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., a 2X working solution).

-

Enzyme Preparation: Prepare a stock solution of the enzyme (NE or PR3) in a suitable buffer. Just before the assay, dilute the enzyme to the desired final concentration in the Assay Buffer (e.g., a 2X working solution). The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

Assay Setup:

-

Add 50 µL of the 2X enzyme working solution to the wells of a 96-well microplate.

-

Include a "no enzyme" control by adding 50 µL of Assay Buffer without the enzyme.

-

Include a "substrate only" control by adding 50 µL of Assay Buffer.

-

-

Initiation of Reaction: To start the reaction, add 50 µL of the 2X this compound working solution to each well. The final reaction volume will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the "substrate only" control) from all readings.

-

Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time for each concentration of the enzyme.

-

The initial reaction velocity (V0) is the slope of the linear portion of the curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Signaling Pathways and Visualizations

The cleavage of N-formylated peptides by neutrophil elastase and proteinase 3 is intricately linked to the signaling pathways initiated by the N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) highly expressed on neutrophils.

This compound Mechanism of Action

The following diagram illustrates the basic principle of how this compound is used to measure protease activity.

Caption: Enzymatic cleavage of this compound by proteases.

Experimental Workflow for Enzyme Activity Assay

The workflow for a typical fluorometric enzyme assay using this compound is outlined below.

Caption: Experimental workflow for a fluorometric protease assay.

N-Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

N-formylated peptides, the natural counterparts to the peptide moiety of this compound, are potent activators of the FPR1 signaling pathway in neutrophils. This pathway is central to the chemotactic response and activation of these immune cells. Neutrophil elastase and proteinase 3 can modulate this pathway by cleaving and processing various extracellular matrix components and signaling molecules.

Caption: Simplified N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.

For-Met-Leu-AMC: A Fluorogenic Probe for Monitoring Protease Activity and Cellular Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Methionyl-Leucyl-Phenylalanine-7-Amino-4-methylcoumarin (For-Met-Leu-AMC) is a fluorogenic substrate designed for the sensitive detection of specific protease activity, particularly chymotrypsin-like serine proteases. This compound incorporates the potent bacterial chemoattractant peptide, N-Formyl-Met-Leu-Phe (fMLP), linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The fMLP portion of the molecule serves as a ligand for formyl peptide receptors (FPRs), primarily FPR1, which are highly expressed on the surface of phagocytic leukocytes such as neutrophils. This dual-functionality makes this compound a valuable tool for studying inflammation, immune responses, and the enzymatic activity of proteases involved in these processes.

Upon cleavage of the amide bond between the peptide and the AMC fluorophore by a suitable protease, the highly fluorescent AMC is released. The non-fluorescent substrate has excitation and emission wavelengths that are blue-shifted compared to the released fluorophore. This enzymatic release leads to a significant increase in fluorescence intensity, providing a direct measure of enzyme activity. This guide provides a comprehensive overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and a description of the relevant biological pathways.

Fluorescent Properties of Released 7-Amino-4-Methylcoumarin (AMC)

The key to utilizing this compound is understanding the fluorescent properties of the liberated AMC molecule. The quantitative data for AMC in an aqueous buffer are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 341 - 355 nm | In aqueous buffer (e.g., PBS, Tris) |

| Emission Maximum (λem) | 440 - 460 nm | In aqueous buffer (e.g., PBS, Tris) |

| Molar Extinction Coefficient (ε) | ~17,800 M⁻¹cm⁻¹ | In Ethanol. Value in aqueous buffer may vary. |

| Fluorescence Quantum Yield (Φ) | ~0.25 - 0.32 | For similar 7-hydroxycoumarin derivatives in PBS.[1][2] This is an estimate for AMC in aqueous buffer. |

| Fluorescence Lifetime (τ) | ~4.2 ns | For a similar coumarin derivative in PBS.[1] |

Enzymatic Cleavage and Target Proteases

The peptide sequence, For-Met-Leu, suggests that the substrate is recognized and cleaved by proteases with a preference for large hydrophobic residues, like leucine, at the P1 position. This specificity is characteristic of chymotrypsin-like serine proteases. A primary candidate for this activity in inflammatory settings is Cathepsin G , a serine protease found in the azurophilic granules of neutrophils. Cathepsin G is known to have chymotrypsin-like specificity and plays a crucial role in the inflammatory response.

Experimental Protocols

In Vitro Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a purified chymotrypsin-like protease, such as Cathepsin G, or the activity present in a biological sample.

Materials:

-

This compound substrate

-

Purified Cathepsin G or biological sample (e.g., neutrophil lysate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader with excitation and emission filters for AMC

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., 1-100 µM).

-

Enzyme/Sample Preparation: Prepare a solution of the purified enzyme or biological sample in Assay Buffer. The optimal concentration should be determined empirically but should be sufficient to generate a linear increase in fluorescence over the desired time course.

-

Assay Reaction:

-

Pipette 50 µL of the enzyme/sample solution into the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

Include appropriate controls:

-

Substrate blank: 50 µL Assay Buffer + 50 µL substrate working solution.

-

Enzyme/Sample blank: 50 µL enzyme/sample solution + 50 µL Assay Buffer.

-

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate blank) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (linear portion of the curve) is proportional to the enzyme activity.

-

A standard curve using free AMC can be prepared to convert the fluorescence units to the concentration of the product formed.

-

Neutrophil Activation and Protease Release Assay

This protocol describes how to measure the release of proteases from neutrophils upon stimulation with fMLP, using this compound as the substrate.

Materials:

-

This compound substrate

-

N-Formyl-Met-Leu-Phe (fMLP) for stimulation

-

Isolated human neutrophils

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation). Resuspend the cells in HBSS at a concentration of 1-2 x 10⁶ cells/mL.

-

Cell Stimulation and Assay:

-

Pipette 100 µL of the neutrophil suspension into the wells of the 96-well plate.

-

Add 50 µL of fMLP at various concentrations (e.g., 1 nM to 1 µM) to stimulate the cells. Include an unstimulated control (HBSS only).

-

Incubate the plate at 37°C for a period sufficient to induce degranulation and protease release (e.g., 15-30 minutes).

-

Add 50 µL of the this compound working solution to each well.

-

-

Fluorescence Measurement and Data Analysis:

-

Follow steps 4 and 5 from the "In Vitro Protease Activity Assay" protocol to measure and analyze the data. The increase in fluorescence will be proportional to the amount of protease released by the activated neutrophils.

-

Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of this compound

The fundamental principle of the assay is the enzymatic cleavage of the substrate to release the fluorescent AMC molecule.

Caption: Cleavage of this compound by a protease releases the fluorescent AMC.

Experimental Workflow for In Vitro Protease Assay

A logical flow for conducting a protease activity assay using this compound.

Caption: Workflow for measuring in vitro protease activity.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

The "For-Met-Leu" portion of the substrate is a potent agonist for FPR1, a G-protein coupled receptor. Activation of FPR1 in neutrophils triggers a signaling cascade leading to various cellular responses, including degranulation and release of proteases like Cathepsin G.

Caption: Simplified FPR1 signaling cascade leading to neutrophil degranulation.

Conclusion

This compound is a versatile and sensitive tool for researchers in immunology, cell biology, and drug discovery. Its ability to act as a substrate for chymotrypsin-like proteases, such as Cathepsin G, while also serving as a ligand for the formyl peptide receptor, allows for the integrated study of protease activity and cellular activation in inflammatory processes. The protocols and data provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications.

References

An In-depth Technical Guide to N-Formyl-Met-Leu-AMC: A Fluorogenic Substrate for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Formyl-Met-Leu-AMC, a fluorogenic substrate utilized in the detection and characterization of specific protease activities. Due to the limited direct literature on this specific compound, this guide draws upon the established knowledge of its constituent components: the N-formyl-methionyl-leucyl (fML) peptide moiety and the fluorescent 7-amino-4-methylcoumarin (AMC) group.

Core Concepts: Chemical Structure and Properties

N-Formyl-Met-Leu-AMC is a synthetic tripeptide derivative. The N-terminal methionine is formylated, a modification commonly found in bacterial proteins, which can be a recognition element for certain proteases. The peptide is covalently linked to 7-amino-4-methylcoumarin (AMC) via an amide bond. AMC is a fluorophore that is quenched when part of the larger molecule. Enzymatic cleavage of the amide bond between the leucine residue and AMC releases the free, highly fluorescent AMC molecule.

Data Presentation: Physicochemical and Spectroscopic Properties

| Property | Value | Source/Basis |

| Molecular Formula | C26H36N4O5S | Inferred from components |

| Molecular Weight | 532.66 g/mol | Inferred from components |

| Appearance | White to off-white solid | Typical for lyophilized peptides |

| Solubility | Soluble in DMSO, DMF | Typical for peptide-AMC conjugates[1] |

| Excitation Wavelength (Free AMC) | 340-360 nm | [1] |

| Emission Wavelength (Free AMC) | 440-460 nm | [1] |

| Storage | -20°C, desiccated, protected from light | Standard for fluorescent compounds[2] |

Mechanism of Action and Biological Significance

The primary application of N-Formyl-Met-Leu-AMC is as a fluorogenic substrate to measure the activity of proteases that recognize and cleave the Leu-AMC bond. The N-formylation of the methionine residue suggests a potential specificity for proteases involved in inflammatory or immune responses, as N-formylated peptides are known to be potent chemoattractants for neutrophils and other phagocytic cells by acting as agonists for formyl peptide receptors (FPRs)[3][4]. However, in the context of an AMC substrate, the peptide sequence primarily serves as a recognition motif for a proteolytic enzyme.

The enzymatic cleavage of N-Formyl-Met-Leu-AMC is indicative of chymotrypsin-like protease activity, which plays a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and inflammation[5][6]. The measurement of such activity is vital in drug discovery for the screening of protease inhibitors and in basic research to understand the role of these enzymes in disease.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro enzyme activity assay using N-Formyl-Met-Leu-AMC.

Materials and Reagents

-

N-Formyl-Met-Leu-AMC substrate

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl2)

-

Purified enzyme or cell lysate containing the protease of interest

-

Protease inhibitor (for negative control)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with appropriate filters for excitation and emission of AMC

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of N-Formyl-Met-Leu-AMC in DMSO. Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in the assay buffer immediately before use. The optimal concentration should be determined empirically and is typically around the Km value for the enzyme.

-

Enzyme Preparation: Dilute the purified enzyme or cell lysate to the desired concentration in the pre-warmed assay buffer. The amount of enzyme should be sufficient to generate a linear increase in fluorescence over the desired time course.

Assay Procedure

-

Plate Setup: Pipette 50 µL of the assay buffer into each well of a 96-well black microplate. Include wells for a blank (no enzyme), a negative control (enzyme plus inhibitor), and the test samples.

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution (or cell lysate) to the appropriate wells. For the negative control, pre-incubate the enzyme with a specific inhibitor before adding it to the well.

-

Initiation of Reaction: Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the rate of AMC production, which can be quantified using a standard curve of free AMC.

-

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow for Protease Activity Assay

Caption: Workflow for a protease activity assay using N-Formyl-Met-Leu-AMC.

Hypothetical Signaling Pathway Involving a Chymotrypsin-like Protease

Caption: Hypothetical pathway leading to the activation of a protease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5979-11-3 CAS MSDS (N-FORMYL-MET-LEU-PHE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The High‐Affinity Chymotrypsin Inhibitor Eglin C Poorly Inhibits Human Chymotrypsin‐Like Protease: Gln192 and Lys218 Are Key Determinants - PMC [pmc.ncbi.nlm.nih.gov]

For-Met-Leu-AMC: A Technical Guide for Studying Inflammatory Proteases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of the fluorogenic substrate, N-Formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC), and related compounds for the characterization and quantification of inflammatory proteases. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies essential for researchers in inflammation, immunology, and drug discovery.

Introduction: The Role of Inflammatory Proteases and Fluorogenic Substrates

Inflammation is a complex biological response involving the activation of immune cells, such as neutrophils. Upon activation by chemoattractants like N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), neutrophils release a variety of serine proteases from their azurophilic granules.[1] These proteases, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3), play a critical role in host defense by degrading microbial proteins.[1][2] However, their dysregulated activity can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases.[2][3]

The study of these proteases is crucial for understanding disease mechanisms and for the development of novel therapeutics. Fluorogenic substrates provide a sensitive and continuous method for measuring protease activity.[4] These substrates consist of a peptide sequence recognized by the protease, linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[5] In its conjugated form, the AMC fluorophore is quenched. Upon cleavage of the peptide bond by the protease, free AMC is released, resulting in a measurable increase in fluorescence.[5][6] The rate of fluorescence increase is directly proportional to the enzymatic activity.

While the specific substrate this compound is not widely documented, its constituent parts, the fMLP-related peptide sequence and the AMC fluorophore, point to its application in studying proteases released upon inflammatory stimuli. This guide will focus on the general principles and widely accepted substrates for the key inflammatory proteases.

Key Inflammatory Proteases and Their Fluorogenic Substrates

The selection of an appropriate fluorogenic substrate is critical for the specific and sensitive detection of a particular protease. The table below summarizes the key inflammatory serine proteases released by neutrophils and their commonly used AMC-based substrates.

| Protease | Common Substrate(s) | Excitation (nm) | Emission (nm) | Kinetic Parameters (Km) |

| Neutrophil Elastase (NE) | MeOSuc-Ala-Ala-Pro-Val-AMC | 380 | 460 | ~10 µM for Caspase-3 with Ac-DEVD-AMC[7] |

| (Z-Ala-Ala-Ala-Ala)2Rh110 | 485 | 525 | Kinetic data for this specific substrate is not readily available in the provided search results. | |

| Cathepsin G (CatG) | Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic) | N/A (410 nm Abs) | N/A | Kinetic data for AMC substrates for CatG is not detailed in the provided search results. |

| Proteinase 3 (PR3) | Abz-VADCADQ-EDDnp (FRET substrate) | ~320 | ~420 | Km values are reported to be low, indicating high affinity, but specific values are not provided.[8] |

| Caspase-3 (Apoptotic) | Ac-DEVD-AMC | 380 | 430-460 | 10 µM[7] |

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

This section provides detailed methodologies for studying inflammatory proteases using fluorogenic substrates, from neutrophil stimulation to kinetic analysis.

Neutrophil Stimulation and Protease Release

A common method to induce the release of proteases from neutrophils is stimulation with fMLP.

Materials:

-

Human neutrophils isolated from whole blood

-

Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) stock solution (e.g., 1 mM in DMSO)

-

Cytochalasin B (optional, enhances degranulation)

-

96-well microplate

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

-

(Optional) Prime the neutrophils by incubating with cytochalasin B (e.g., 5 µg/mL) for 10-15 minutes at 37°C. This step enhances the release of azurophilic granule contents.

-

Add fMLP to the neutrophil suspension to a final concentration of 1 µM. A dose-response curve (e.g., 10 nM to 5 µM) can be performed to characterize the stimulation.[9]

-

Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for protease release.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant containing the released proteases for activity assays.

Protease Activity Assay Using AMC Substrates

Materials:

-

Supernatant from stimulated neutrophils

-

Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[10]

-

Purified protease standard (for generating a standard curve)

-

Black 96-well microplate suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration will depend on the specific substrate and protease but is typically in the range of 10-100 µM.

-

Add a specific volume of the neutrophil supernatant (e.g., 20 µL) to the wells of the black microplate.[10]

-

To initiate the reaction, add the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 10-60 minutes) with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the specific AMC substrate (refer to Table 1).

-

For quantification, a standard curve should be generated using a known concentration of the purified protease.

Data Analysis

-

Calculate the rate of reaction: For each sample, determine the rate of fluorescence increase over time (ΔRFU/min) from the linear portion of the kinetic curve.

-

Subtract background: Subtract the rate of a blank control (assay buffer and substrate without enzyme) from the rates of all samples.

-

Quantify protease activity: Use the standard curve of the purified protease to convert the rate of fluorescence change (ΔRFU/min) into the concentration or activity (e.g., ng/mL or U/mL) of the protease in the sample.

Visualizations: Pathways and Workflows

fMLP Signaling Pathway for Neutrophil Activation

The following diagram illustrates the signaling cascade initiated by fMLP binding to its G-protein coupled receptor (GPCR) on the neutrophil surface, leading to degranulation and the release of inflammatory proteases.[11]

Caption: fMLP signaling cascade in neutrophils.

Experimental Workflow for Protease Activity Assay

The diagram below outlines the key steps in the experimental workflow for measuring inflammatory protease activity from stimulated neutrophils.

Caption: Workflow for protease activity measurement.

Applications in Research and Drug Development

The assays described in this guide have numerous applications in both basic research and pharmaceutical development:

-

Characterizing Inflammatory Processes: Quantifying the activity of specific proteases in biological samples (e.g., bronchoalveolar lavage fluid, synovial fluid) can provide insights into the pathophysiology of inflammatory diseases such as COPD, rheumatoid arthritis, and cystic fibrosis.[3]

-

High-Throughput Screening for Inhibitors: These assays are readily adaptable for high-throughput screening (HTS) to identify and characterize novel inhibitors of inflammatory proteases.[12] This is a critical step in the development of new anti-inflammatory drugs.

-

Evaluating Drug Efficacy: The efficacy of candidate drugs in modulating protease activity can be assessed both in vitro using purified enzymes or cell-based assays, and ex vivo using samples from preclinical models or clinical trials.

-

Biomarker Discovery: Protease activity levels may serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

Conclusion

The use of fluorogenic substrates like those based on AMC provides a powerful tool for the sensitive and quantitative measurement of inflammatory protease activity. While the specific peptide sequence "For-Met-Leu" coupled to AMC is not a commonly cited substrate, the principles outlined in this guide using established substrates for neutrophil elastase, cathepsin G, and proteinase 3 are broadly applicable. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively study the role of these critical enzymes in health and disease, and accelerate the discovery of new therapeutic interventions for inflammatory disorders.

References

- 1. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. abcam.com [abcam.com]

The Chemoattractant Mimic: A Technical Guide to the Discovery and Synthesis of For-Met-Leu-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-formyl-methionyl-leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC), a fluorogenic peptide substrate. Capitalizing on the well-established chemoattractant properties of N-formyl peptides and the utility of 7-amino-4-methylcoumarin (AMC) in fluorescence-based enzyme assays, this molecule holds potential for studying specific proteases involved in inflammatory and immune responses. Due to a scarcity of direct literature on this compound, this guide synthesizes information from related compounds and general biochemical principles to present a comprehensive resource.

Discovery and Rationale

The conceptual discovery of this compound is rooted in two key areas of biological research: the study of innate immunity and the development of fluorogenic enzyme substrates.

N-formyl-methionyl-leucyl-phenylalanine (fMLP) was identified as a potent chemoattractant for neutrophils and macrophages[1][2]. It mimics N-formylated peptides released by bacteria, which act as pathogen-associated molecular patterns (PAMPs). These peptides bind to specific G protein-coupled receptors (GPCRs), primarily the N-formyl peptide receptor 1 (FPR1), on the surface of leukocytes[3][4]. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial components of the innate immune response[5][6][7].

Fluorogenic AMC Substrates have become a cornerstone in the study of proteolytic enzymes[8][9]. These substrates consist of a peptide sequence recognized by a specific protease, linked to a 7-amino-4-methylcoumarin (AMC) group. In its peptide-conjugated form, the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond linking the peptide to AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time[9]. This method provides a sensitive and continuous assay for measuring protease activity[8].

The synthesis of This compound was likely conceived to probe for enzymes that can process fMLP or similar N-formylated peptides. The rationale is twofold:

-

Studying Peptide Deformylases: Enzymes that can remove the N-terminal formyl group.

-

Investigating Aminopeptidases: Proteases that cleave amino acids from the N-terminus of peptides. The cleavage of the Met-Leu or Leu-AMC bond would release the fluorophore.

Given the structural similarity to fMLP, this compound serves as a valuable tool for identifying and characterizing enzymes that may modulate the activity of these chemoattractant peptides in biological systems.

Synthesis of this compound

A plausible synthetic route would involve the sequential coupling of amino acids to a resin, followed by N-terminal formylation and finally, coupling to 7-amino-4-methylcoumarin.

Diagram of a Potential Synthetic Workflow

References

- 1. chempep.com [chempep.com]

- 2. Sapphire North America [sapphire-usa.com]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. caymanchem.com [caymanchem.com]

- 6. Leu-AMC [L-Leucine-7-amido-4-methylcoumarin] *CAS 62480-44-8* | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: For-Met-Leu-AMC (CAS Number 1429788-64-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC) is a fluorogenic substrate primarily utilized in a coupled-enzyme assay to determine the activity of peptide deformylase (PDF). This enzyme is essential in bacteria for removing the N-terminal formyl group from newly synthesized proteins. The biological significance of N-formylated peptides extends to the innate immune system, where they act as potent chemoattractants for leukocytes by activating G protein-coupled formyl peptide receptors (FPRs). This guide provides a comprehensive overview of this compound, including its chemical properties, the principles of its use in enzymatic assays, a detailed experimental protocol, and the relevant biological signaling pathways.

Core Concepts and Chemical Properties

This compound is a synthetic tripeptide derivative that mimics the N-terminus of bacterial proteins. The covalent attachment of the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), at the C-terminus allows for sensitive detection of enzymatic cleavage. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic removal of the peptide portion, free AMC is liberated, resulting in a significant increase in fluorescence.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1429788-64-6 |

| Molecular Formula | C22H29N3O5S |

| Molecular Weight | 447.55 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength (Free AMC) | ~340-360 nm |

| Emission Wavelength (Free AMC) | ~440-460 nm |

Principle of the Coupled Enzyme Assay

The measurement of peptide deformylase activity using this compound relies on a two-step enzymatic reaction.

-

Peptide Deformylase (PDF) Action: PDF specifically recognizes and removes the N-terminal formyl group from the methionine residue of this compound, yielding Met-Leu-AMC.

-

Aminopeptidase Action: A coupling enzyme, typically a broad-specificity aminopeptidase (such as leucine aminopeptidase), is added to the reaction. This aminopeptidase rapidly cleaves the deformylated intermediate, Met-Leu-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).

The rate of increase in fluorescence is directly proportional to the rate of the initial deformylation reaction catalyzed by PDF, assuming the aminopeptidase is not rate-limiting.

Detailed Experimental Protocol: Fluorogenic Peptide Deformylase Assay

This protocol provides a general framework for determining PDF activity. Optimal conditions, such as enzyme and substrate concentrations, may need to be determined empirically for specific experimental setups.

Materials:

-

This compound (CAS: 1429788-64-6)

-

Peptide Deformylase (PDF) enzyme

-

Leucine aminopeptidase (or other suitable aminopeptidase)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a reducing agent like 1 mM DTT and a metal cofactor if required by the PDF)

-

96-well black microplates with clear bottoms

-

Fluorescence microplate reader with excitation at ~350 nm and emission detection at ~450 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the this compound stock solution in assay buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations from 0.1 to 10 times the expected Km should be prepared).

-

Prepare working solutions of PDF and leucine aminopeptidase in assay buffer. The concentration of the coupling aminopeptidase should be in excess to ensure it is not rate-limiting.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the assay components in the following order:

-

Assay Buffer

-

Leucine aminopeptidase solution

-

This compound solution at various concentrations

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the PDF enzyme solution to each well.

-

Immediately place the microplate in the fluorescence reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm. Record data at regular intervals (e.g., every 30-60 seconds) for a sufficient duration to obtain a linear initial rate.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of product (AMC) formed using a standard curve of free AMC.

-

For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Quantitative Data

While specific kinetic parameters for this compound are not widely published and can vary depending on the specific peptide deformylase and assay conditions, the following table provides an example of typical data that would be generated.

Table 2: Example Kinetic Parameters for a Peptide Deformylase with a Fluorogenic Substrate

| Parameter | Example Value | Unit |

| Km | 50 - 200 | µM |

| Vmax | Variable | (µmol/min)/mg |

| kcat | Variable | s⁻¹ |

| kcat/Km | Variable | M⁻¹s⁻¹ |

Signaling Pathways and Biological Context

N-formylated peptides, such as the parent molecule N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent signaling molecules in the innate immune system. They are recognized by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are highly expressed on the surface of phagocytic leukocytes like neutrophils and macrophages.

The binding of N-formylated peptides to FPRs initiates a downstream signaling cascade that leads to various cellular responses crucial for host defense.

Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.

The degradation of these signaling peptides is a critical mechanism for terminating the inflammatory signal. While peptide deformylases are primarily associated with protein synthesis in bacteria, the enzymatic processing of N-formylated peptides in the extracellular space of mammals is also an important area of research.

Experimental Workflow

The following diagram illustrates the typical workflow for a fluorogenic enzyme assay using this compound.

Caption: Workflow for a Fluorogenic Peptide Deformylase Assay.

Conclusion

This compound is a valuable tool for the study of peptide deformylase activity and for the high-throughput screening of potential inhibitors of this essential bacterial enzyme. Its use in a coupled assay provides a sensitive and continuous method for measuring enzyme kinetics. Furthermore, the biological context of its parent molecule, fMLP, connects its application to the broader fields of immunology and drug development targeting bacterial infections and inflammatory responses. Researchers utilizing this substrate should carefully optimize their specific assay conditions to ensure accurate and reproducible results.

Navigating the Use of For-Met-Leu-AMC in DMSO: A Technical Guide to Solubility and Stability

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC). The focus of this document is to provide comprehensive data and protocols regarding its solubility and stability in dimethyl sulfoxide (DMSO), a common solvent for hydrophobic peptides in high-throughput screening and other biological assays.

Core Concepts: Understanding this compound

This compound is a synthetic tripeptide that serves as a substrate for various proteases. Its structure, comprising the hydrophobic amino acids methionine and leucine, an N-terminal formyl group, and a C-terminal fluorescent 7-amino-4-methylcoumarin (AMC) group, renders it particularly useful for enzymatic assays. The cleavage of the amide bond between the peptide and the AMC moiety by proteolytic enzymes results in a significant increase in fluorescence, providing a sensitive method for measuring enzyme activity.

Solubility in DMSO

The inherent hydrophobicity of this compound dictates its poor solubility in aqueous solutions. Consequently, DMSO is the recommended solvent for preparing stock solutions. While a precise upper limit of solubility is not consistently reported across all suppliers, the structural characteristics and available data for similar compounds suggest a high solubility in DMSO.

Data Summary: Solubility of Related Fluorogenic Peptides in DMSO

| Compound | Structure | Solubility in DMSO |

| L-Leu-AMC | A single amino acid conjugated to AMC | ~25 mg/mL[1][2] |

| Suc-Leu-Leu-Val-Tyr-AMC | A protected tetrapeptide conjugated to AMC | ~30 mg/mL[3] |

| This compound | N-formylated dipeptide conjugated to AMC | High (qualitative assessment based on structure) |

Based on these data, it is reasonable to expect that this compound is highly soluble in DMSO, likely in a similar range to the compounds listed above. However, it is always best practice to empirically determine the solubility for a specific lot of the compound.

Stability in DMSO: A Critical Consideration

While DMSO is an excellent solvent for this compound, its long-term stability in this solvent requires careful management. The primary concern is the oxidation of the methionine residue.

Key Stability Factors:

-

Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, particularly in the presence of trace amounts of water or oxygen, forming methionine sulfoxide and subsequently methionine sulfone.[4][5][6] This modification can alter the peptide's interaction with its target enzyme and should be minimized.

-

Storage Temperature: To mitigate the risk of degradation, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[7][8]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.[9][10][11] It is recommended to prepare aliquots of the stock solution to be used for individual experiments.

-

Light Exposure: As with many fluorescent molecules, prolonged exposure to light should be avoided to prevent photobleaching of the AMC fluorophore.

Data Summary: Storage and Stability Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes chemical degradation and oxidation.[7][8] |

| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles.[9][10][11] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation.[8] |

| Light | Protect from light | Prevents photobleaching of the AMC group. |

Experimental Protocols

The following protocols provide a framework for researchers to determine the solubility and assess the stability of this compound in DMSO.

Protocol for Determining Maximum Solubility

Objective: To determine the maximum concentration at which this compound can be dissolved in DMSO at room temperature.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Weigh out a small, known amount of lyophilized this compound (e.g., 5 mg) into a pre-weighed microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 2 minutes to facilitate dissolution.

-

Visually inspect the solution against a light source. If the solution is clear with no visible particulates, the peptide is fully dissolved.

-

If the peptide is dissolved, continue to add small, known volumes of DMSO (e.g., 10 µL increments), vortexing thoroughly after each addition, until the solution becomes saturated (i.e., visible particulates remain after vortexing).

-

If the initial amount of peptide does not fully dissolve, add more DMSO in small, known increments until a clear solution is obtained.

-

Calculate the final concentration in mg/mL or mM.

Protocol for Assessing Stability by HPLC

Objective: To monitor the degradation of this compound in DMSO over time under different storage conditions.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Temperature-controlled storage units (e.g., 4°C, -20°C, -80°C)

Procedure:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to establish the initial purity (Time 0).

-

Inject a suitable volume (e.g., 10 µL) onto the C18 column.

-

Elute the peptide using a gradient of Mobile Phase B (e.g., 10-90% over 20 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 325 nm for the AMC moiety).

-

Record the peak area of the intact this compound.

-

-

Aliquot the remaining stock solution into several tubes and store them at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

-

At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

-

Allow the aliquot to thaw completely and equilibrate to room temperature.

-

Analyze the sample by HPLC using the same method as for the Time 0 sample.

-

Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products, such as the oxidized form of the peptide.

Visualizing Key Pathways and Workflows

Signaling Pathway of the fMLP Receptor

This compound is an analog of N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant for neutrophils and other phagocytic cells. It elicits its biological effects by binding to the formyl peptide receptor (FPR), a G-protein coupled receptor. The signaling cascade initiated by receptor activation is crucial for understanding the biological context in which this peptide is often used.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Selective oxidation and reduction of methionine residues in peptides and proteins by oxygen exchange between sulfoxide and sulfide [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. jpt.com [jpt.com]

- 8. biomatik.com [biomatik.com]

- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For-Met-Leu-AMC Protease Assay: Application Notes and Protocols

Introduction

The N-Formyl-Met-Leu-7-amino-4-methylcoumarin (For-Met-Leu-AMC) protease assay is a sensitive and continuous fluorometric method used to measure the activity of certain proteases. The assay utilizes a synthetic peptide substrate, For-Met-Leu, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon proteolytic cleavage of the peptide bond between the leucine residue and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the protease activity. This assay is particularly useful for studying proteases that recognize and cleave this specific N-formylated peptide sequence, which mimics bacterial and mitochondrial proteins.

Principle of the Assay

The core principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.

-

Substrate: this compound (non-fluorescent)

-

Enzyme: Protease (e.g., from neutrophils or other sources)

-

Reaction: Protease cleaves the amide bond between Leucine and AMC.

-

Product: For-Met-Leu + AMC (highly fluorescent)

The fluorescence of the liberated AMC is monitored over time, typically with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1]

Diagram of the Assay Principle

Caption: Principle of the this compound fluorogenic protease assay.

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for specific proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors for drug development.

-

Cellular Activity Measurement: Quantifying protease activity in cell lysates or conditioned media to study cellular processes like inflammation and apoptosis.

-

Biochemical Characterization: Studying the substrate specificity of newly discovered proteases.

Experimental Protocol

This protocol provides a general guideline for performing the this compound protease assay in a 96-well plate format. Optimization may be required depending on the specific enzyme and experimental conditions.

Materials and Reagents

-

This compound substrate

-

Protease of interest (e.g., purified enzyme, cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Inhibitor (optional, for control experiments)

-

DMSO (for dissolving substrate and inhibitors)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Reagent Preparation

| Reagent | Preparation | Storage |

| This compound Stock | Dissolve this compound in DMSO to a final concentration of 10 mM. | -20°C, protected from light. |

| Assay Buffer | Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). The optimal buffer composition may vary depending on the protease. | 4°C. |

| Enzyme Solution | Dilute the protease to the desired concentration in cold Assay Buffer immediately before use. Keep on ice. | Store according to manufacturer's data. |

| Inhibitor Stock | Dissolve the inhibitor in DMSO to a concentration at least 100-fold higher than the final desired concentration. | -20°C. |

Assay Procedure

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration is 10-100 µM.

-

Enzyme Working Solution: Dilute the enzyme stock in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

-

Set up the Assay Plate:

-

Add 50 µL of the enzyme working solution to each well.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor (e.g., add 1 µL of inhibitor stock and 49 µL of enzyme solution) for a specified time (e.g., 15-30 minutes) at room temperature.

-

Include appropriate controls:

-

Blank (No Enzyme): 50 µL of Assay Buffer.

-

Positive Control: 50 µL of a known active enzyme solution.

-

Negative Control (Inhibitor): 50 µL of enzyme pre-incubated with a known inhibitor.

-

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate working solution to all wells to start the reaction. The total volume in each well should be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

-

Wavelengths: Excitation at ~360 nm and Emission at ~460 nm.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, plot the relative fluorescence units (RFU) against time (minutes).

-

Determine the initial reaction rate (V0) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

-

Enzyme Activity:

-

To convert the reaction rate to moles of substrate cleaved per minute, a standard curve using free AMC should be generated.[2] This allows for the conversion of RFU to the amount of AMC produced.

-

-

Inhibitor Potency (IC50):

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Summary of Assay Conditions

| Parameter | Recommended Range/Value |

| Final Substrate Conc. | 10 - 100 µM |

| Final Enzyme Conc. | To be determined empirically |

| Total Assay Volume | 100 µL |

| Incubation Temperature | 25 - 37°C |

| Incubation Time | 30 - 60 minutes |

| Excitation Wavelength | 340 - 360 nm |

| Emission Wavelength | 440 - 460 nm |

Experimental Workflow Diagram

Caption: General workflow for the this compound protease assay.

Relevant Signaling Pathway

The N-formyl peptide receptor (FPR) pathway is a key component of the innate immune response, activated by N-formylated peptides like For-Met-Leu-Phe (fMLP), which are released by bacteria and damaged mitochondria. Activation of FPR on phagocytic leukocytes, such as neutrophils, triggers a signaling cascade leading to chemotaxis, degranulation, and the release of various proteases. The this compound assay can be used to measure the activity of proteases released during this inflammatory response.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

Caption: Simplified N-Formyl Peptide Receptor (FPR) signaling pathway.

References

Application Notes and Protocols: Measuring Neutrophil Elastase Activity in fMLP-Stimulated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattravtant peptide that activates neutrophils and other phagocytic cells by binding to N-formyl peptide receptors (FPRs). This activation triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes. Among the key enzymes released from the azurophilic granules of activated neutrophils is neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins and bacterial components.

While a direct fluorogenic substrate named "For-Met-Leu-AMC" is not commercially available, a highly relevant and informative cell-based assay involves the stimulation of neutrophils with fMLP and the subsequent measurement of released neutrophil elastase activity using a specific fluorogenic substrate. This application note provides a detailed protocol for the isolation of human neutrophils, their stimulation with fMLP, and the quantification of neutrophil elastase activity.

Principle of the Assay

This assay is based on the stimulation of isolated human neutrophils with fMLP, which induces the release of neutrophil elastase. The enzymatic activity of the released elastase is then measured using a fluorogenic substrate, such as MeO-Suc-Ala-Ala-Pro-Val-AMC. In its intact form, the substrate is non-fluorescent. Upon cleavage by neutrophil elastase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence intensity is directly proportional to the elastase activity and can be measured using a fluorescence microplate reader.

Signaling Pathway and Experimental Workflow

Caption: fMLP signaling cascade leading to neutrophil elastase release.

Caption: Workflow for the cell-based neutrophil elastase assay.

Caption: Cleavage of the fluorogenic substrate by neutrophil elastase.

Materials and Reagents

| Reagent/Material | Supplier |

| Human Whole Blood (with anticoagulant) | In-house collection or commercial source |

| Density Gradient Medium (e.g., Ficoll-Paque™) | GE Healthcare |

| RPMI 1640 Medium | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| Hanks' Balanced Salt Solution (HBSS) | Gibco |

| fMLP (N-Formyl-Met-Leu-Phe) | Sigma-Aldrich |

| MeO-Suc-Ala-Ala-Pro-Val-AMC | Cayman Chemical or equivalent |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |

| 96-well black, clear-bottom microplates | Corning or equivalent |

| Fluorescence Microplate Reader | Molecular Devices or equivalent |

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.[1][2]

-

Blood Collection: Collect human whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Dilution: Dilute the blood 1:1 with RPMI 1640 medium.

-

Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of density gradient medium in a conical centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-